Product packaging for 18(R)-Hete(1-)(Cat. No.:)

18(R)-Hete(1-)

Cat. No.: B1265070
M. Wt: 319.5 g/mol
InChI Key: PPCHNRUZQWLEMF-LFFPGIGVSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chemical Identity and Nomenclature

The systematic nomenclature of 18(R)-hydroxyeicosatetraenoic acid follows International Union of Pure and Applied Chemistry conventions, with its complete chemical name designated as (5Z,8Z,11Z,14Z,18R)-18-hydroxyicosa-5,8,11,14-tetraenoic acid. This comprehensive nomenclature reflects the compound's complex stereochemical architecture, specifically indicating the Z-configuration of its four double bonds and the R-stereochemistry at the 18-carbon position. Alternative nomenclature systems recognize this compound through various synonymous designations, including 18(R)-hydroxyeicosatetraenoic acid, 18(R)-hydroxyarachidonic acid, and omega-hydroxyarachidonic acid.

The Chemical Abstracts Service registry number 133268-58-3 provides unique identification for this compound within chemical databases, although this identifier may encompass both stereoisomeric forms of the molecule. Specialized chemical databases maintain distinct entries for the specific 18(R)-stereoisomer, reflecting the growing recognition of stereochemical specificity in biological systems. The compound's classification within the broader hydroxyeicosatetraenoic acid family emphasizes its relationship to other hydroxylated arachidonic acid derivatives, while its specific stereochemical designation distinguishes it from its 18(S)-counterpart and other positional isomers.

Nomenclature Category Designation Reference
IUPAC Name (5Z,8Z,11Z,14Z,18R)-18-hydroxyicosa-5,8,11,14-tetraenoic acid
Common Names 18(R)-Hydroxyeicosatetraenoic acid, 18(R)-Hydroxyarachidonic acid
Alternative Names Omega-Hydroxyarachidonic acid, 18(R)-Hydroxyeicosatetraenoate
CAS Registry Number 133268-58-3
PubChem CID 6442778

Structural and Stereochemical Characteristics

The molecular architecture of 18(R)-hydroxyeicosatetraenoic acid encompasses a complex polyunsaturated fatty acid backbone containing twenty carbon atoms, four cis-double bonds, and a single hydroxyl substituent positioned at the 18-carbon with R-stereochemistry. The compound's structural framework derives from arachidonic acid through stereoselective hydroxylation, maintaining the original double bond configuration while introducing the defining hydroxyl functionality. This transformation preserves the characteristic Z-configuration of double bonds at positions 5, 8, 11, and 14, which critically influences the molecule's three-dimensional conformation and biological activity.

The stereochemical specificity at the 18-carbon position represents a defining characteristic that distinguishes this compound from its enantiomeric counterpart and influences its interaction with biological systems. Research demonstrates that cytochrome P450BM-3 catalyzes the formation of 18(R)-hydroxyeicosatetraenoic acid with remarkable enantioselectivity, achieving nearly absolute stereochemical control during the hydroxylation process. This enzymatic precision results in products exhibiting greater than 97% optical purity, emphasizing the biological significance of stereochemical specificity in eicosanoid metabolism.

The compound's conformational dynamics reflect the interplay between its polyunsaturated backbone and terminal hydroxyl functionality, creating a flexible yet structured molecular architecture. The presence of four methylene-interrupted double bonds imparts characteristic conformational properties associated with polyunsaturated fatty acids, while the terminal hydroxyl group provides additional opportunities for hydrogen bonding and polar interactions. These structural features collectively contribute to the compound's distinctive physicochemical properties and biological behavior.

Structural Element Configuration Position Significance
Double Bond 1 Z (cis) C5-C6 Conformational flexibility
Double Bond 2 Z (cis) C8-C9 Membrane interactions
Double Bond 3 Z (cis) C11-C12 Enzymatic recognition
Double Bond 4 Z (cis) C14-C15 Biological activity
Hydroxyl Group R-stereochemistry C18 Stereospecific binding
Carboxyl Group Terminal C1 Polar interactions

Physicochemical Properties

The physicochemical characteristics of 18(R)-hydroxyeicosatetraenoic acid reflect its unique molecular structure, combining the properties of polyunsaturated fatty acids with additional functionality imparted by the hydroxyl substituent. The compound exhibits a molecular weight of 320.473 daltons, with a monoisotopic mass of 320.235145 daltons, positioning it within the typical range for hydroxylated eicosanoids. These mass characteristics facilitate analytical identification and quantification through mass spectrometric techniques, particularly when combined with chromatographic separation methods.

The molecular formula C20H32O3 indicates the compound's empirical composition, encompassing twenty carbon atoms, thirty-two hydrogen atoms, and three oxygen atoms distributed among carboxyl and hydroxyl functional groups. This composition reflects the addition of a single oxygen atom to the parent arachidonic acid structure through the hydroxylation process, maintaining the overall carbon skeleton while introducing new chemical functionality. The presence of three oxygen atoms provides multiple sites for polar interactions, influencing the compound's solubility characteristics and biological membrane interactions.

Spectroscopic properties of 18(R)-hydroxyeicosatetraenoic acid demonstrate characteristic absorption patterns associated with polyunsaturated fatty acid systems, particularly in ultraviolet and infrared regions. The compound's optical activity, resulting from its stereogenic center at the 18-carbon position, enables determination of enantiomeric purity through polarimetric measurements and chiral analytical techniques. Research indicates that enzymatically synthesized 18(R)-hydroxyeicosatetraenoic acid achieves optical purities exceeding 97%, demonstrating the remarkable stereoselective capabilities of biological hydroxylation systems.

Property Category Value Units Reference
Molecular Weight 320.473 g/mol
Monoisotopic Mass 320.235145 Da
Molecular Formula C20H32O3 -
Optical Purity >97% % ee
Stereogenic Centers 1 -
Double Bonds 4 -

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H31O3- B1265070 18(R)-Hete(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H31O3-

Molecular Weight

319.5 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z,18R)-18-hydroxyicosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C20H32O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,19,21H,2-3,8-9,14-18H2,1H3,(H,22,23)/p-1/b6-4-,7-5-,12-10-,13-11-/t19-/m1/s1

InChI Key

PPCHNRUZQWLEMF-LFFPGIGVSA-M

Isomeric SMILES

CC[C@H](CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-])O

Canonical SMILES

CCC(CCC=CCC=CCC=CCC=CCCCC(=O)[O-])O

Origin of Product

United States

Scientific Research Applications

Cardiovascular Applications

Vasodilatory Effects
Research indicates that 18(R)-HETE plays a significant role in vasodilation, particularly within the renal system. It has been shown to stimulate vasodilation in rabbit kidneys, enhancing renal perfusion pressure. This effect is primarily attributed to its ability to modulate vascular smooth muscle tone through nitric oxide pathways .

Table 1: Vasodilatory Effects of 18(R)-HETE

StudyModelEffect Observed
Cayman ChemicalRabbit kidneyDose-dependent stimulation of vasodilation
PubMed StudyRat modelsImproved renal perfusion pressure

Inflammatory Responses

Role in Inflammation
18(R)-HETE has been implicated in the modulation of inflammatory responses. Studies have demonstrated that it can influence the expression of pro-inflammatory cytokines and participate in the regulation of immune cell activity. For instance, it has been shown to affect macrophage activation and cytokine production, potentially offering therapeutic avenues for inflammatory diseases .

Case Study: Sepsis Models
In a study examining lipopolysaccharide (LPS)-induced inflammation, metabolites derived from arachidonic acid, including 18(R)-HETE, were evaluated for their anti-inflammatory properties. The findings suggested that these metabolites could attenuate inflammatory responses by downregulating NLRP3 inflammasome activation and reducing cytokine release .

Metabolic Processes

Impact on Lipid Metabolism
The compound has also been studied for its effects on lipid metabolism. Research indicates that 18(R)-HETE may play a role in the regulation of fatty acid metabolism and could influence the biosynthesis of other eicosanoids. It has been found to interact with various metabolic pathways, potentially affecting conditions such as obesity and metabolic syndrome .

Table 2: Metabolic Effects of 18(R)-HETE

StudyFocus AreaKey Findings
PubMed StudyEicosanoid metabolismSignificant role in fatty acid degradation products
ResearchGateHydroxy-fatty acidsInfluences enzymatic formation pathways

Neuroprotective Properties

Emerging evidence suggests that 18(R)-HETE may possess neuroprotective properties. Its modulation of inflammatory pathways could be beneficial in neurodegenerative diseases where inflammation plays a critical role. Animal studies are ongoing to explore its potential as a therapeutic agent for conditions like Alzheimer's disease and multiple sclerosis.

Preparation Methods

Substrate Preparation and Reaction Conditions

The biosynthesis of 18(R)-HETE(1-) begins with arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid) as the primary substrate. Ram seminal vesicle microsomes, rich in cytochrome P-450 omega-3 hydroxylase (P-450 ω3), catalyze the stereospecific ω-3 hydroxylation. Key reaction parameters include:

  • Cofactors : NADPH (1 mM) is essential for enzymatic activity, serving as an electron donor for the P-450 system.
  • Temperature : Incubations are conducted at 37°C, optimal for maintaining enzyme stability and activity.
  • pH : Reactions proceed in phosphate buffer (pH 7.4), mimicking physiological conditions.
  • Incubation Duration : 30–60 minutes, with product formation linear within this range.

Alternative substrates such as 5,8,11,14,17-eicosatetraenoic acid (20:5n-3) yield 17,18-dihydroxy derivatives, highlighting the enzyme’s preference for ω-3 polyunsaturated fatty acids. Saturated fatty acids (e.g., stearic acid) are not metabolized, underscoring the requirement for cis-double bonds.

Enzyme Source and Isolation

Ram seminal vesicle microsomes are prepared via differential centrifugation. Homogenates are centrifuged at 10,000 × g to remove debris, followed by ultracentrifugation at 100,000 × g to pellet microsomes. The microsomal fraction retains P-450 ω3 activity, confirmed by NADPH-dependent 18(R)-HETE production.

Product Characterization and Quantification

Extraction and Purification

Post-incubation, lipids are extracted using chloroform:methanol (2:1, v/v). The organic phase is evaporated under nitrogen, and residues are reconstituted in ethanol for chromatographic analysis.

Analytical Techniques

  • Thin-Layer Chromatography (TLC) : Silica gel plates developed in hexane:diethyl ether:acetic acid (70:30:1, v/v/v) resolve 18(R)-HETE(1-) (Rf ≈ 0.25).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (e.g., 250 × 4.6 mm, 5 μm) with UV detection at 235 nm achieve baseline separation. Mobile phase: acetonitrile:water:acetic acid (65:35:0.01, v/v/v), isocratic flow at 1 mL/min.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatization with pentafluorobenzyl bromide and bis(trimethylsilyl)trifluoroacetamide enables sensitive detection. Characteristic ions: m/z 391 (M–PFB) and 481 (M–TMS).

Stereochemical Confirmation

The R-configuration at C18 is verified by comparing synthetic standards via chiral-phase HPLC. A Chiralpak AD column (250 × 4.6 mm) with hexane:isopropanol:acetic acid (100:5:0.1, v/v/v) resolves 18(R)- and 18(S)-HETE enantiomers.

Substrate Specificity and Competing Pathways

Competing Oxygenation Reactions

Ram seminal vesicle microsomes exhibit dual ω-3 hydroxylase and epoxygenase activities. For example:

  • 20:5n-3 (Eicosapentaenoic Acid) : Forms 17(18)-epoxide intermediates, hydrolyzed to 17,18-dihydroxy derivatives.
  • 18:3n-3 (α-Linolenic Acid) : Yields 15-hydroxy-18:3n-3, indicating positional flexibility in hydroxylation.

Kinetic Parameters

Enzyme kinetics for arachidonic acid hydroxylation reveal a Km of 12 ± 3 μM and Vmax of 1.8 ± 0.2 nmol/min/mg protein, indicating high affinity and moderate turnover.

Comparative Data on Substrate Utilization

Substrate Product Formed Yield (nmol/mg protein) Major Pathway
Arachidonic acid 18(R)-HETE 1.8 ± 0.2 ω-3 Hydroxylation
20:5n-3 17,18-DiHETE 0.9 ± 0.1 Epoxidation
18:3n-3 15-Hydroxy-18:3n-3 0.5 ± 0.1 ω-3 Hydroxylation
Stearic acid No product

Challenges and Optimization Strategies

Enzyme Instability

Microsomal P-450 ω3 activity declines by 40% after 24 hours at 4°C. Cryopreservation at –80°C in 20% glycerol stabilizes activity for up to 1 month.

Scaling Production

Batch reactions with 100 mg microsomal protein yield ~180 nmol 18(R)-HETE(1-). Scaling requires NADPH regeneration systems (e.g., glucose-6-phosphate dehydrogenase) to sustain prolonged incubations.

Q & A

Q. Example Table :

StudyAssay TypeIC₅₀ (nM)Cell LineSolvent
AIn vitro12 ± 2HEK293DMSO
BIn vivo45 ± 8Mouse modelPBS

What statistical approaches are critical for validating 18(R)-Hete(1-)’s mechanism of action in hypothesis-driven studies?

Basic Research Focus
Use pre-specified analysis plans to avoid data dredging. For dose-response relationships, apply nonlinear regression (e.g., Hill equation) and report confidence intervals. For comparative studies, employ ANOVA with post-hoc tests (e.g., Tukey’s HSD) and power analysis to justify sample sizes .

Advanced Consideration : In HETE (Hypothesis Evaluation Testing) studies, pre-register protocols and use independent datasets to confirm findings, minimizing false positives from exploratory analyses .

How should researchers design controls to isolate 18(R)-Hete(1-)’s effects from confounding factors in cellular models?

Q. Basic Research Focus

  • Include vehicle controls (e.g., solvent-only) and positive/negative controls (e.g., known agonists/inhibitors).
  • Validate assay specificity using genetic knockouts or siRNA silencing of target receptors .

Advanced Consideration : For lipid-mediated pathways, account for endogenous HETE isomer interference by using stable isotope-labeled internal standards in LC-MS workflows .

What strategies ensure transparency and reproducibility in 18(R)-Hete(1-) pharmacokinetic studies?

Q. Advanced Research Focus

  • Publish raw pharmacokinetic curves (e.g., plasma concentration vs. time) and computational models (e.g., non-compartmental analysis outputs).
  • Adhere to FAIR data principles: Ensure datasets are Findable, Accessible, Interoperable, and Reusable .
  • Use platforms like Zenodo or Figshare for supplementary data, with unique DOIs .

How can contradictory findings about 18(R)-Hete(1-)’s anti-inflammatory efficacy be resolved?

Q. Advanced Research Focus

  • Conduct head-to-head studies under standardized conditions (e.g., LPS-induced inflammation models).
  • Evaluate species-specific differences (e.g., murine vs. human COX-2 isoform selectivity) using molecular docking simulations .
  • Report negative results to reduce publication bias .

What are best practices for integrating 18(R)-Hete(1-) into multi-omics studies (e.g., lipidomics, transcriptomics)?

Q. Advanced Research Focus

  • Use pathway enrichment analysis (e.g., KEGG, Reactome) to link lipidomic profiles with gene expression data.
  • Apply machine learning (e.g., random forests) to identify synergistic biomarkers.
  • Deposit omics datasets in public repositories (e.g., GEO, MetaboLights) with detailed metadata .

How should researchers address ethical and methodological limitations in human trials involving 18(R)-Hete(1-)?

Q. Basic Research Focus

  • Predefine inclusion/exclusion criteria (e.g., age, comorbidities) and randomization protocols.
  • Use blinding and placebo arms to mitigate bias. For pharmacokinetic studies, justify dosing regimens using preclinical data .

Advanced Consideration : Implement adaptive trial designs with interim analyses to refine endpoints while maintaining statistical rigor .

Key Recommendations for Reporting

  • Data Presentation : Include processed data critical to conclusions in the main text (e.g., dose-response curves), with raw data in appendices .
  • Reproducibility : Document instrument calibration records and software versions (e.g., GraphPad Prism 10.2) .
  • Transparency : Disclose funding sources and potential conflicts of interest in acknowledgments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
18(R)-Hete(1-)
Reactant of Route 2
18(R)-Hete(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.